molecular formula C11H10N2O3 B13826300 N-(2,5-dioxopyrrolidin-3-yl)benzamide CAS No. 305-86-2

N-(2,5-dioxopyrrolidin-3-yl)benzamide

Cat. No.: B13826300
CAS No.: 305-86-2
M. Wt: 218.21 g/mol
InChI Key: YXRORANDLJEXTG-UHFFFAOYSA-N
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Description

N-(2,5-dioxopyrrolidin-3-yl)benzamide: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a benzamide moiety attached to a pyrrolidinone ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxopyrrolidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with 3-aminopyrrolidine-2,5-dione. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-dioxopyrrolidin-3-yl)benzamide can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Amines or alcohols derived from the reduction of the carbonyl groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,5-dioxopyrrolidin-3-yl)benzamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound has been studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dioxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, leading to downstream signaling events that affect cellular processes.

Comparison with Similar Compounds

  • N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Comparison: N-(2,5-dioxopyrrolidin-3-yl)benzamide is unique due to the position of the pyrrolidinone ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in research and industry.

Properties

CAS No.

305-86-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(2,5-dioxopyrrolidin-3-yl)benzamide

InChI

InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16)

InChI Key

YXRORANDLJEXTG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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